molecular formula C14H21N5O2 B11789560 Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate

Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate

Cat. No.: B11789560
M. Wt: 291.35 g/mol
InChI Key: WVUZJPYIYKUYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate is a heterocyclic compound that features a piperazine ring fused with a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

Molecular Formula

C14H21N5O2

Molecular Weight

291.35 g/mol

IUPAC Name

ethyl 3-piperazin-1-yl-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C14H21N5O2/c1-2-21-14(20)19-6-3-12-11(10-19)9-13(17-16-12)18-7-4-15-5-8-18/h9,15H,2-8,10H2,1H3

InChI Key

WVUZJPYIYKUYDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NN=C(C=C2C1)N3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The piperazine and pyridazine rings allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate is unique due to its specific combination of piperazine and pyridazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for drug discovery and development.

Biological Activity

Ethyl 3-(piperazin-1-yl)-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its complex structure features a piperazine moiety linked to a dihydropyrido-pyridazine framework, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N5O2C_{14}H_{21}N_{5}O_{2}, with a molecular weight of 291.35 g/mol. The compound is characterized by its nitrogen-rich structure, which enhances its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC14H21N5O2
Molecular Weight291.35 g/mol
CAS Number1707399-22-1

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . It appears to disrupt bacterial cell wall synthesis, making it a candidate for developing new antibacterial agents. The compound has shown effectiveness against various bacterial strains in vitro, suggesting its potential use in treating bacterial infections .

Anticancer Effects

The compound has been investigated for its anticancer properties , particularly its ability to inhibit key metabolic pathways in cancer cells. Studies have demonstrated that it can reduce cell proliferation in several cancer cell lines by targeting specific enzymes involved in cell cycle regulation and apoptosis. This mechanism positions it as a promising candidate for cancer therapy .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. The optimization of reaction conditions is crucial for maximizing yield and purity .

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique features of this compound that may enhance its biological activity:

Compound NameUnique Features
Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylateContains an oxo group at position 4
Ethyl 3-hydroxy-7,8-dihydropyrido[4,3-c]pyridazine-6-carboxylateFeatures a hydroxyl group at position 3
Ethyl 3-chloro-7,8-dihydropyrido[4,3-c]pyridazine-6(5H)-carboxylateContains a chloro substituent at position 3

These comparisons suggest that the piperazine ring and specific nitrogen heterocycles in this compound may contribute to its distinct mechanism of action and therapeutic applications compared to other similar compounds.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antibacterial Efficacy : A study evaluated the antimicrobial activity against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones compared to control groups.
  • Cytotoxicity in Cancer Cells : In vitro assays on various cancer cell lines showed that the compound effectively reduced cell viability by inducing apoptosis through caspase activation mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.